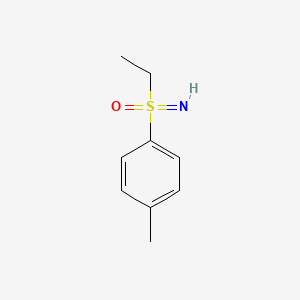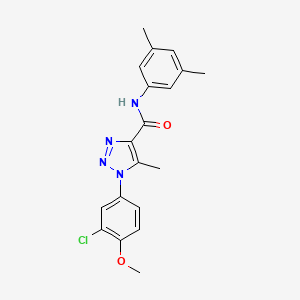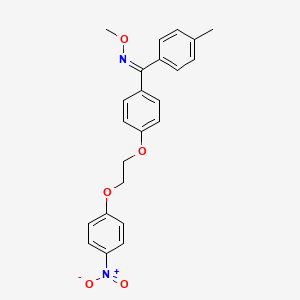
S-Ethyl-S-(p-Tolyl)-Sulfoximin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoximine, S-ethyl-S-(p-tolyl)- is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27. The purity is usually 95%.
BenchChem offers high-quality Sulfoximine, S-ethyl-S-(p-tolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfoximine, S-ethyl-S-(p-tolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Sulfoximin-Verbindungen, einschließlich Sulfoxaflor, gehören zu den Neonicotinoid-Sulfoximin-Insektiziden. Sulfoxaflor wirkt als Agonist von nikotinischen Acetylcholinrezeptoren (nAChRs) bei Insekten . Forscher untersuchen seine Auswirkungen auf das Nervensystem von Insekten und erforschen sein Potenzial als gezieltes Insektizid.
- Die Auswirkungen von Sulfoxaflor auf die Acetylcholinesterase (AChE)-Enzymaktivität wurden unter Verwendung von Zebrafischen (Danio rerio) als Modellorganismus untersucht. In-vivo-Exposition gegenüber Sulfoxaflor erhöhte die AChE-Aktivität in Gehirn- und Muskelgewebe signifikant. Dies deutet darauf hin, dass Sulfoxaflor als neuroaktive Verbindung für Zebrafische wirken kann .
- Sulfoximine dienen als vielseitige Zwischenprodukte in der organischen Synthese. Ihre Reaktivität ermöglicht den Zugang zu verschiedenen funktionellen Gruppen, was sie zu wertvollen Bausteinen für die Herstellung komplexer Moleküle macht .
Insektenforschungsmittel:
Neuroaktive Eigenschaften:
Synthetische Chemie:
Wirkmechanismus
Target of Action
Sulfoximines, including “Sulfoximine, S-ethyl-S-(p-tolyl)-”, are known to have significant applications in medicinal and biological chemistry . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Their primary targets are often amide-forming enzymes such as γ-glutamylcysteine synthetase .
Mode of Action
The mode of action of sulfoximines involves their interaction with these target enzymes. The stereogenic sulfur center of sulfonimidates, a class of compounds to which sulfoximines belong, can act as viable chiral templates that can be employed in asymmetric syntheses . This allows them to interact with their targets in a specific manner, leading to changes in the enzyme’s activity.
Biochemical Pathways
The biochemical pathways affected by sulfoximines are those involving the targeted enzymes. For instance, the inhibition of γ-glutamylcysteine synthetase can affect the synthesis of glutathione, a crucial antioxidant in cells . The exact downstream effects can vary depending on the specific enzyme targeted and the biological context.
Result of Action
The result of sulfoximine action at the molecular and cellular level is typically the inhibition of the targeted enzyme’s activity. This can lead to changes in the biochemical pathways in which the enzyme is involved, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of sulfoximines can be influenced by various environmental factors. For instance, sulfonimidates, including sulfoximines, have been found to be labile under acidic conditions and susceptible to elevated temperatures . These factors can limit the applications of sulfoximines but can also be leveraged in certain contexts, such as in the synthesis of polymers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
These interactions can lead to various biochemical reactions, including reductive and oxidative pathways, as well as C–S bond cleavage reactions .
Cellular Effects
It is known that sulfoximines can have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfoximine, S-ethyl-S-(p-tolyl)- is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can change over time . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulfoximine, S-ethyl-S-(p-tolyl)- is involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by various targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLFWNTQXLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29723-63-5 |
Source


|
| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(3-methylbutyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2491866.png)


![(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2491870.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![9-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2491875.png)
![4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2491876.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)
